molecular formula C25H34N4O3S B1668996 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide CAS No. 794572-10-4

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide

Cat. No.: B1668996
CAS No.: 794572-10-4
M. Wt: 470.6 g/mol
InChI Key: VRSJAHQGJHDACS-UHFFFAOYSA-N
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Description

Compound CID2440433, also known as 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide, is a synthetic organic compound. It is a selective agonist for the G-protein coupled receptor GPR55, with an effective concentration (EC50) of 250 nanomolar. This compound exhibits over 100-fold selectivity for GPR55 compared to other receptors such as GPR35, CB1, and CB2 .

Biochemical Analysis

Biochemical Properties

CID2440433 (ML184) plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is a selective agonist for the GPR55 receptor, with an EC50 of 0.26 μM, and exhibits over 100-fold selectivity for GPR55 compared to GPR35, CB1, and CB2 receptors . This compound stimulates cellular ERK1/2 phosphorylation and induces PKCβII translocation to the plasma membrane by activating GPR55 . These interactions highlight the compound’s specificity and potency in modulating GPR55-related pathways.

Cellular Effects

CID2440433 (ML184) exerts significant effects on various cell types and cellular processes. It enhances the proliferation of neural stem cells and promotes neuronal differentiation in vitro . Additionally, it is 18 times more potent than lysophosphatidylinositol in stimulating cellular ERK1/2 phosphorylation in GPR55E- and βarr2-GFP-expressing U2OS cells . The compound also induces PKCβII translocation in GPR55E- and PKCβII-GFP-expressing HEK293 cells . These cellular effects underscore the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of CID2440433 (ML184) involves its action as a selective GPR55 agonist. By binding to the GPR55 receptor, it activates downstream signaling pathways, leading to the phosphorylation of ERK1/2 and the translocation of PKCβII to the plasma membrane . This activation results in various cellular responses, including changes in gene expression and enzyme activity. The compound’s high selectivity for GPR55 over other receptors ensures targeted modulation of specific signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CID2440433 (ML184) have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that CID2440433 maintains its activity over extended periods, with consistent effects on cellular signaling pathways

Dosage Effects in Animal Models

The effects of CID2440433 (ML184) vary with different dosages in animal models. At lower doses, the compound effectively modulates GPR55-related pathways without causing significant adverse effects . At higher doses, there may be threshold effects and potential toxicity. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

CID2440433 (ML184) is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s activation of GPR55 leads to downstream effects on metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and energy homeostasis.

Transport and Distribution

Within cells and tissues, CID2440433 (ML184) is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The precise mechanisms of transport and distribution are essential for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

CID2440433 (ML184) exhibits specific subcellular localization, which is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This subcellular localization ensures that CID2440433 exerts its effects precisely where needed, enhancing its efficacy in modulating cellular processes.

Preparation Methods

The synthesis of CID2440433 involves several steps:

Chemical Reactions Analysis

CID2440433 undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents such as halogens .

Major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of CID2440433.

Scientific Research Applications

CID2440433 has several scientific research applications:

Comparison with Similar Compounds

CID2440433 is unique in its high selectivity for GPR55 compared to other similar compounds. Some similar compounds include:

CID2440433 stands out due to its high potency and selectivity for GPR55, making it a valuable tool in scientific research.

Properties

IUPAC Name

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3S/c1-19-8-7-9-23(20(19)2)28-14-16-29(17-15-28)25(30)22-18-21(33(31,32)26(3)4)10-11-24(22)27-12-5-6-13-27/h7-11,18H,5-6,12-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSJAHQGJHDACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)S(=O)(=O)N(C)C)N4CCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide

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